3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate
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Overview
Description
The compound 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate is a complex organic molecule characterized by multiple acetoxy and hydroxyl groups attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.
Selective Deprotection and Functionalization: Specific hydroxyl groups are selectively deprotected and functionalized to introduce the acetoxymethyl and hydroxypropane groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Acetylation: Utilizing industrial-grade acetic anhydride and catalysts to achieve high yields.
Automated Cyclization: Employing automated reactors to ensure consistent formation of the tetrahydropyran ring.
Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of polyhydroxylated compounds.
Substitution: Formation of derivatives with varied functional groups.
Scientific Research Applications
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- D-Glucitol, 1,5-anhydro-1-C- [4-chloro-3- [ (4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate .
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate .
Uniqueness
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: is unique due to its specific arrangement of acetoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C17H26O12 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3-acetyloxy-6-(2,3-diacetyloxy-1-hydroxypropyl)-4,5-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-7(18)25-5-11(27-9(3)20)13(22)17-15(24)14(23)16(28-10(4)21)12(29-17)6-26-8(2)19/h11-17,22-24H,5-6H2,1-4H3/t11?,12-,13?,14-,15-,16-,17+/m1/s1 |
InChI Key |
KHTWEUPHUNUPIQ-CDUAPIDISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
Origin of Product |
United States |
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